Benzene, 1,1'-ditellurobis[4-iodo-
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Overview
Description
Benzene, 1,1’-ditellurobis[4-iodo- is a unique organotellurium compound with the molecular formula C12H8I2Te2. This compound features two tellurium atoms and two iodine atoms attached to a benzene ring, making it an interesting subject for chemical research due to its distinctive structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-ditellurobis[4-iodo- typically involves the reaction of tellurium tetrachloride with iodobenzene in the presence of a reducing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Benzene, 1,1’-ditellurobis[4-iodo-, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve scaling up the reaction while ensuring proper handling of tellurium compounds, which can be toxic .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-ditellurobis[4-iodo- undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles like nitronium ion (NO2+), diazonium salts
Major Products Formed
Oxidation: Formation of tellurium oxides
Reduction: Formation of tellurium hydrides
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
Benzene, 1,1’-ditellurobis[4-iodo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-ditellurobis[4-iodo- involves its interaction with molecular targets through its tellurium and iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include oxidative stress induction and disruption of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-diselenobis[4-iodo-
- Benzene, 1,1’-dithiobis[4-iodo-
- Benzene, 1,1’-diplumbobis[4-iodo-
Uniqueness
Benzene, 1,1’-ditellurobis[4-iodo- is unique due to the presence of tellurium atoms, which impart distinct chemical and biological properties compared to its sulfur, selenium, and lead analogs.
Properties
CAS No. |
141918-58-3 |
---|---|
Molecular Formula |
C12H8I2Te2 |
Molecular Weight |
661.2 g/mol |
IUPAC Name |
1-iodo-4-[(4-iodophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8I2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
MRVDCDSQWKAKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Te][Te]C2=CC=C(C=C2)I)I |
Origin of Product |
United States |
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